molecular formula C6H13NO2 B1279723 D-Alanine isopropyl ester CAS No. 79487-89-1

D-Alanine isopropyl ester

Cat. No.: B1279723
CAS No.: 79487-89-1
M. Wt: 131.17 g/mol
InChI Key: QDQVXVRZVCTVHE-RXMQYKEDSA-N
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Description

D-Alanine isopropyl ester is a chiral ester derivative of the non-proteinogenic amino acid D-alanine. It is characterized by an isopropyl ester group (-OCH(CH₃)₂) attached to the carboxylate moiety of D-alanine. This compound is primarily utilized in organic synthesis, pharmaceutical research, and biochemical studies due to its role as a chiral building block and its stability under specific reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester can be synthesized through the esterification of D-Alanine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of D-Alanine with isopropanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation or crystallization. The use of triphosgene for ring closure followed by ring opening with isopropanol under acidic conditions is another method employed in industrial production .

Chemical Reactions Analysis

Types of Reactions: D-Alanine isopropyl ester undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed using aqueous acid or base to yield D-Alanine and isopropanol.

    Esterification: Reacting D-Alanine with isopropanol in the presence of a strong acid catalyst.

    Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: D-Alanine and isopropanol.

    Esterification: this compound.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: D-Alanine isopropyl ester is used as a chiral reagent in the synthesis of nucleotide prodrugs, such as those used for the treatment of hepatitis C . It is also employed in the preparation of synthetic sweeteners.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of antiviral drugs and other therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals. It is also utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

D-Alanine isopropyl ester exerts its effects through its interaction with specific molecular targets. The ester is hydrolyzed in biological systems to release D-Alanine, which can then participate in various metabolic pathways. The compound’s mechanism of action involves the inhibition of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula: C₆H₁₃NO₂
  • Molecular Weight : 147.17 g/mol (approximate, inferred from structural analogs in ).
  • Synthesis : Typically prepared via esterification of N-protected D-alanine (e.g., Boc-protected) with isopropyl alcohol under acidic or coupling conditions. highlights a high-yield synthesis method using dichloromethane as the solvent, achieving >95% yield without racemization.
  • Applications : Used in peptide synthesis, enzyme studies (e.g., acyltransferase intermediates in bacterial cell walls), and analytical derivatization (e.g., trifluoroacetylated derivatives for chromatography).

Comparative Analysis with Structural Analogs

Ester Group Variation

D-Alanine esters differ in their ester substituents, which influence physicochemical properties and reactivity.

Compound Ester Group Molecular Weight (g/mol) Key Characteristics Reference
D-Alanine isopropyl ester -OCH(CH₃)₂ ~147.17 High lipophilicity; stable under non-polar conditions; no racemization observed.
D-Alanine ethyl ester -OCH₂CH₃ ~133.15 Lower steric bulk; higher solubility in polar solvents; prone to hydrolysis.
D-Alanine isobutyl ester -OCH₂CH(CH₃)₂ ~161.20 Enhanced steric hindrance; slower reaction kinetics in enzymatic studies.

Key Observations:

  • Lipophilicity : Isopropyl and isobutyl esters exhibit higher lipophilicity than ethyl esters, making them suitable for membrane permeability studies.
  • Stability : Isopropyl esters resist hydrolysis better than ethyl esters due to steric protection of the ester bond.

Key Observations:

  • N-Protection Requirement: Unprotected amino acids (e.g., zwitterionic D-alanine) fail to esterify in dichloromethane due to poor solubility.
  • Solvent Impact: Polar protic solvents (e.g., isopropanol) may lead to side reactions, such as etherification, reducing yields.

Comparison with Non-Alanine Esters:

  • Organofluorophosphorus Esters (e.g., sarin, DFP): Unlike D-alanine esters, these act as potent acetylcholinesterase inhibitors. Their reactivity stems from electrophilic phosphorus centers, whereas D-alanine esters participate in nucleophilic acyl transfers.
  • Methanesulfonyl Fluoride (MSF) : A sulfonylating agent with lower hydrolytic stability compared to this compound.

Analytical Chemistry

  • Derivatization: this compound is trifluoroacetylated for GC-MS analysis, enabling enantiomeric resolution of D/L-alanine in marine cyanobacteria studies.

Pharmaceutical Relevance

  • Prodrug Design: Isopropyl esters enhance drug lipophilicity (e.g., tenofovir derivatives).
  • Enzyme Stability : The ester’s resistance to hydrolysis makes it ideal for sustained-release formulations.

Biological Activity

D-Alanine isopropyl ester (DAIE) is a chiral compound derived from D-Alanine, an amino acid that plays a significant role in various biological processes. This compound has garnered attention in medicinal chemistry for its potential applications in drug synthesis and metabolic studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and comparative analysis with similar compounds.

This compound is typically synthesized through the esterification of D-Alanine with isopropanol, often using a strong acid catalyst like sulfuric acid under reflux conditions. The resulting compound is usually found as a hydrochloride salt, enhancing its stability and solubility in biological systems .

Chemical Structure

  • Molecular Formula : C6H13NO2
  • Molecular Weight : 131.17 g/mol
  • Appearance : White to pale yellow crystalline solid
  • Solubility : Soluble in water and organic solvents

This compound exerts its biological effects primarily through its hydrolysis to release D-Alanine, which participates in various metabolic pathways. Notably, it inhibits enzymes such as D-alanyl-D-alanine carboxypeptidase, crucial for bacterial cell wall synthesis. This inhibition can potentially lead to antibacterial effects, making DAIE a candidate for antibiotic development .

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Antiviral Applications : DAIE serves as a chiral reagent in the synthesis of nucleotide prodrugs, particularly for antiviral therapies targeting hepatitis C. The compound enhances the efficacy of these drugs by facilitating their delivery to target sites within the body .
  • Diagnostic Tool : It has been utilized in diagnostic applications, such as detecting molybdenum levels in urine, indicating its relevance in metabolic studies .
  • Potential Antibacterial Effects : Research indicates that amino acid esters, including DAIE, may possess antibacterial properties, which could be beneficial in treating infections and promoting wound healing .

Comparative Analysis with Similar Compounds

This compound can be compared with other amino acid esters to highlight its unique properties and applications. Below is a comparison table:

Compound NameChemical FormulaUnique Features
This compound Hydrochloride C6H13ClN2O2Used in antiviral drug synthesis
L-Alanine Isopropyl Ester Hydrochloride C6H13ClN2O2Enantiomer; more commonly studied for physiological roles
Glycine Isopropyl Ester Hydrochloride C5H12ClN1O2Simpler structure; used in peptide synthesis
L-Valine Isopropyl Ester Hydrochloride C7H15ClN1O2Branched-chain amino acid; different metabolic pathways

This table illustrates that while DAIE shares structural similarities with other amino acid esters, its specific applications in antiviral drug synthesis and metabolic studies set it apart from its counterparts.

Research Findings and Case Studies

Recent studies have focused on the interaction of this compound with various biological systems:

  • Antiviral Drug Development : A study highlighted the role of DAIE as a building block in synthesizing sofosbuvir, an antiviral medication used to treat hepatitis C. The compound's ability to act as a prodrug enhances the delivery and effectiveness of nucleotide-based therapies .
  • Metabolic Pathway Studies : Another research effort explored how modifications to amino acids like DAIE can influence drug metabolism and activity. This study emphasized the importance of chiral compounds in developing more effective therapeutic agents .
  • Antibacterial Research : Investigations into DAIE's potential antibacterial properties have shown promise for developing new antibiotics targeting bacterial cell wall synthesis pathways .

Q & A

Q. Basic Research: Solvent Optimization for Synthesis

Q: What solvent systems are optimal for synthesizing D-alanine isopropyl ester to maximize yield and purity? Methodological Answer: this compound synthesis requires solvents that dissolve both polar amino acid derivatives and non-polar ester groups. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used due to their high polarity and ability to dissolve peptides and esters at concentrations ≥20 mg/mL . However, in cell-based studies, DMSO/DMF concentrations must be minimized (<1% v/v) to avoid cytotoxicity. For non-biological applications, solvent selection should prioritize reaction efficiency and post-synthesis purification (e.g., rotary evaporation under nitrogen stream) .

Q. Basic Research: Structural Confirmation Techniques

Q: What spectroscopic and crystallographic methods validate the structural integrity of this compound? Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ=0.71073 Å) resolves bond angles (e.g., C–C(NH2)–C(O)–O torsion angles) and hydrogen-bonding networks (e.g., O–H⋯N interactions). For analogous esters like L-tyrosine isopropyl ester, this method achieved R[F²] = 0.036 and wR(F²) = 0.099 with SHELX software .
  • NMR/IR spectroscopy : Compare with NIST reference data (e.g., InChIKey: DUPASYGKEDEDEO) for functional group verification .

Q. Advanced Research: Bacterial Resistance Mechanisms

Q: How does this compound interact with bacterial D-alanine racemase in drug-resistant mutants? Methodological Answer: In Mycobacterium smegmatis DCS<sup>r</sup> mutants, D-alanine racemase overexpression confers resistance. To study this:

Enzyme assays : Measure racemase activity in crude extracts using this compound as a substrate. Inhibitor studies (e.g., D-cycloserine) confirm enzyme specificity .

Northern blotting : Quantify alrA mRNA levels to correlate overexpression (e.g., 30-fold increase in mutant GPM14) with resistance .

Crystallography : Compare enzyme-substrate binding modes with wild-type vs. mutant structures.

Q. Advanced Research: Crystallographic Stability Analysis

Q: How do intermolecular hydrogen bonds in this compound crystals affect its chemical stability? Methodological Answer: Crystal packing analysis (e.g., via Acta Crystallographica protocols) reveals:

  • Helical chains : Formed via O–H⋯N bonds along the b-axis, enhancing thermal stability.
  • Weak interactions : N–H⋯O and C–H⋯O bonds between chains reduce solubility in aqueous media .
  • Torsional strain : A 95.9° C–C(NH2)–C(O)–O angle in analogous esters suggests conformational rigidity, impacting reactivity .

Q. Advanced Research: Error Analysis in Yield Calculations

Q: What systemic and random errors arise when quantifying this compound synthesis yields? Methodological Answer:

  • Systemic errors :
    • Instrument calibration: HPLC/UV-Vis spectrophotometer drift (e.g., Beer’s Law deviations in aspirin studies) .
    • Solvent purity: Residual water in DMSO/DMF reduces esterification efficiency .
  • Random errors :
    • Sampling variability: Use triplicate reactions and statistical tests (e.g., Student’s t-test) to assess significance .
    • Data interpretation: Apply Rietveld refinement for crystallographic data to minimize model bias .

Q. Advanced Research: Enzymatic Transpeptidation Studies

Q: Can this compound act as a substrate mimic in transpeptidation reactions? Methodological Answer: In peptidoglycan biosynthesis, D,D-acyltransferases form N-acyl-D-alanyl-enzyme intermediates. To test mimicry:

Kinetic assays : Compare reaction rates with natural substrates (e.g., pentapeptide-depsipetides) using stopped-flow spectroscopy.

Mass spectrometry : Identify esterase cleavage products (e.g., isopropyl alcohol release) .

Molecular docking : Simulate binding affinity with Bacillus subtilis acyltransferase models.

Properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVXVRZVCTVHE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

D-Alanine isopropyl ester
D-Alanine isopropyl ester
D-Alanine isopropyl ester
D-Alanine isopropyl ester
D-Alanine isopropyl ester
D-Alanine isopropyl ester

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